molecular formula C28H34N2O7 B613368 Fmoc-Ser(Tbu)-Ser(Psime,Mepro)-OH CAS No. 1000164-43-1

Fmoc-Ser(Tbu)-Ser(Psime,Mepro)-OH

Cat. No.: B613368
CAS No.: 1000164-43-1
M. Wt: 510.59
InChI Key: OXEDICXRSSILSN-GOTSBHOMSA-N
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Description

The compound Fmoc-Ser(Tbu)-Ser(Psime,Mepro)-OH is a derivative used in peptide synthesis. It is a protected form of serine, an amino acid, where the serine residues are protected by different groups to prevent unwanted reactions during peptide synthesis. The Fmoc group is used for temporary protection of the amino group, while the Tbu (tert-butyl) and Psime,Mepro (trimethylsilyl and methylproline) groups protect the hydroxyl groups of serine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Ser(Tbu)-Ser(Psime,Mepro)-OH typically involves the following steps:

    Protection of Serine Hydroxyl Groups: The hydroxyl groups of serine are protected using tert-butyl and trimethylsilyl groups. This is achieved by reacting serine with tert-butyl chloride and trimethylsilyl chloride in the presence of a base such as triethylamine.

    Fmoc Protection: The amino group of serine is protected using the Fmoc group. This is done by reacting the protected serine with Fmoc chloride in the presence of a base like sodium carbonate.

    Coupling of Protected Serine Residues: The protected serine residues are then coupled together using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: In industrial settings, the synthesis of This compound is carried out using automated peptide synthesizers. These machines automate the addition of reagents and the removal of protecting groups, allowing for the efficient and large-scale production of peptides.

Chemical Reactions Analysis

Types of Reactions:

    Deprotection Reactions: The compound undergoes deprotection reactions to remove the protecting groups. For example, the Fmoc group is removed using a base such as piperidine, while the tert-butyl and trimethylsilyl groups are removed using acids like trifluoroacetic acid.

    Coupling Reactions: The compound can undergo coupling reactions with other amino acids or peptides to form longer peptide chains. This is typically done using coupling reagents like DCC or DIC.

Common Reagents and Conditions:

    Deprotection: Piperidine for Fmoc removal, trifluoroacetic acid for tert-butyl and trimethylsilyl removal.

    Coupling: DCC or DIC in the presence of DMAP.

Major Products Formed:

    Deprotected Serine: After deprotection, the serine residues are free to participate in further peptide synthesis.

    Extended Peptide Chains: After coupling, longer peptide chains are formed.

Scientific Research Applications

Chemistry:

    Peptide Synthesis: The compound is used in the synthesis of peptides, which are important in various fields including drug development and biochemical research.

Biology:

    Protein Engineering: The compound is used in the synthesis of peptides for protein engineering studies, where modified peptides are used to study protein structure and function.

Medicine:

    Drug Development: The compound is used in the synthesis of peptide-based drugs, which have applications in treating various diseases such as cancer and diabetes.

Industry:

    Biotechnology: The compound is used in the production of peptides for use in biotechnology applications, such as the development of biosensors and diagnostic tools.

Mechanism of Action

The compound Fmoc-Ser(Tbu)-Ser(Psime,Mepro)-OH exerts its effects through the following mechanisms:

    Protection of Functional Groups: The protecting groups prevent unwanted reactions during peptide synthesis, allowing for the selective formation of peptide bonds.

    Facilitation of Peptide Synthesis: The protected serine residues can be selectively deprotected and coupled with other amino acids to form longer peptide chains.

Comparison with Similar Compounds

    Fmoc-Ser(Trt)-OH: A similar compound where the hydroxyl group of serine is protected by a trityl group instead of tert-butyl and trimethylsilyl groups.

    Fmoc-Thr(Tbu)-OH: A similar compound where threonine, another amino acid, is protected by a tert-butyl group.

Uniqueness:

    Fmoc-Ser(Tbu)-Ser(Psime,Mepro)-OH: is unique in its combination of protecting groups, which provide specific advantages in peptide synthesis, such as increased stability and selectivity during deprotection and coupling reactions.

Biological Activity

Fmoc-Ser(Tbu)-Ser(Psime,Mepro)-OH is a pseudoproline dipeptide that has garnered attention in biochemical research due to its unique structural properties and potential biological activities. This compound is characterized by its stability against aggregation, making it a valuable tool in peptide synthesis and various biological applications.

Chemical Structure and Properties

  • Molecular Formula : C28H34N2O7
  • Molecular Weight : 510.6 g/mol
  • CAS Number : 1000164-43-1

The structure includes an Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which is commonly used in peptide synthesis to protect amino groups. The Tbu (tert-butyl) group enhances solubility and stability, while the psi(Me,Me)pro configuration provides resistance to enzymatic degradation.

This compound exhibits several biological activities through various mechanisms:

  • Anti-infection Properties : The compound has shown efficacy against a range of pathogens, including bacterial and viral infections. It has been noted for its potential use in developing antibiotic agents and antiviral therapies .
  • Cellular Signaling Pathways : This dipeptide influences multiple signaling pathways:
    • MAPK/ERK Pathway : Involved in cell proliferation and differentiation.
    • PI3K/Akt/mTOR Pathway : Plays a crucial role in cellular metabolism and growth.
    • NF-κB Pathway : Associated with inflammation and immune responses .
  • Apoptosis Induction : this compound has been linked to the induction of apoptosis in cancer cells, suggesting its potential as an anticancer agent. The compound appears to modulate apoptotic pathways by influencing pro-apoptotic and anti-apoptotic proteins .
  • Neuronal Signaling : Research indicates that this compound may affect neuronal signaling pathways, potentially offering therapeutic avenues for neurodegenerative diseases .

Study 1: Antiviral Activity

In a study examining the antiviral effects of pseudoproline dipeptides, this compound demonstrated significant inhibition of viral replication in vitro against the influenza virus. The mechanism involved the modulation of host cell signaling pathways that are critical for viral entry and replication .

Study 2: Cancer Cell Apoptosis

A recent investigation focused on the effects of this compound on breast cancer cell lines. Results indicated that treatment with the compound led to a marked increase in apoptotic markers, including caspase activation and PARP cleavage. This suggests that the dipeptide may serve as a novel candidate for cancer therapeutics .

Peptide Synthesis

This compound is utilized extensively in peptide synthesis due to its ability to prevent aggregation during the formation of longer peptide chains. This property is particularly beneficial when synthesizing complex peptides that require high yields without compromising purity.

Drug Development

The diverse biological activities of this compound make it a promising candidate for drug development, particularly in areas such as:

  • Antimicrobial agents
  • Anticancer therapies
  • Neuroprotective drugs

Summary Table of Biological Activities

Biological ActivityMechanism/Pathway InvolvedPotential Applications
Anti-infectionModulation of host signalingAntibiotic development
Apoptosis InductionActivation of apoptotic pathwaysCancer therapy
Neuronal SignalingInfluence on neurotransmitter systemsNeurodegenerative disease treatment
Cell Cycle RegulationImpact on MAPK/ERK pathwaysCancer therapeutics

Properties

IUPAC Name

(4S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N2O7/c1-27(2,3)36-15-22(24(31)30-23(25(32)33)16-37-28(30,4)5)29-26(34)35-14-21-19-12-8-6-10-17(19)18-11-7-9-13-20(18)21/h6-13,21-23H,14-16H2,1-5H3,(H,29,34)(H,32,33)/t22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXEDICXRSSILSN-GOTSBHOMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(C(CO1)C(=O)O)C(=O)C(COC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(N([C@@H](CO1)C(=O)O)C(=O)[C@H](COC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000164-43-1
Record name 4-Oxazolidinecarboxylic acid, 3-[(2S)-3-(1,1-dimethylethoxy)-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-1-oxopropyl]-2,2-dimethyl-, (4S)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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